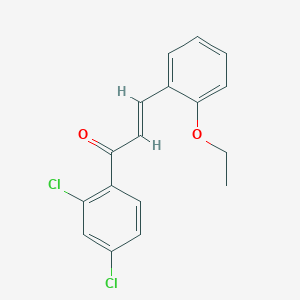

(2E)-1-(2,4-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2E)-1-(2,4-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system This compound is characterized by the presence of two chlorine atoms on one phenyl ring and an ethoxy group on the other phenyl ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,4-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dichlorobenzaldehyde and 2-ethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

化学反应分析

Types of Reactions

(2E)-1-(2,4-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

科学研究应用

(2E)-1-(2,4-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of (2E)-1-(2,4-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects can be mediated through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells.

相似化合物的比较

Similar Compounds

(2E)-1-(2,4-Dichlorophenyl)-3-phenylprop-2-en-1-one: Lacks the ethoxy group, which may affect its reactivity and biological activity.

(2E)-1-(4-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one: Has only one chlorine atom, which can influence its chemical properties and applications.

(2E)-1-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Contains a methoxy group instead of an eth

生物活性

(2E)-1-(2,4-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered interest in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anti-cancer agent, anti-microbial agent, and possesses anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings, including structure-activity relationships (SAR), case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C17H14Cl2O2, with a molecular weight of 321.20 g/mol. The compound features a chalcone backbone characterized by a trans-configured double bond between the two aromatic rings.

| Property | Value |

|---|---|

| Molecular Formula | C17H14Cl2O2 |

| Molecular Weight | 321.20 g/mol |

| CAS Number | 113093-57-5 |

| Chemical Class | Chalcone |

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that this compound induced apoptosis in MDA-MB-231 breast cancer cells with an IC50 value of approximately 15 µM. The mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), which contribute to cell death.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several bacterial strains. It showed promising activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Properties

Inflammation plays a critical role in various chronic diseases, and compounds that can modulate inflammatory responses are of great therapeutic interest. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This activity suggests potential use in treating inflammatory conditions.

Structure-Activity Relationship (SAR)

The biological activity of chalcones is significantly influenced by their structural features. Modifications in the substituents on the aromatic rings can enhance or diminish their activity. For instance:

- Dichloro substitution at the 2 and 4 positions on the phenyl ring increases cytotoxicity.

- Ethoxy substitution on the adjacent phenyl ring contributes to improved solubility and bioavailability.

Research indicates that compounds with electron-withdrawing groups tend to exhibit higher biological activity due to increased electrophilicity, facilitating interactions with biological targets.

Case Studies

-

Study on Anticancer Activity : A recent study evaluated the effects of this chalcone on various cancer cell lines, including breast and prostate cancer cells. Results indicated that it significantly reduced cell viability and induced apoptosis through ROS-mediated pathways.

- Cell Line : MDA-MB-231

- IC50 : 15 µM

-

Antimicrobial Evaluation : In another study focusing on antimicrobial properties, this compound was tested against clinical isolates of E. coli. The compound demonstrated effective bactericidal activity with MIC values suggesting its potential as a lead compound for antibiotic development.

- Bacterial Strain : E. coli

- MIC : 32 µg/mL

属性

IUPAC Name |

(E)-1-(2,4-dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2O2/c1-2-21-17-6-4-3-5-12(17)7-10-16(20)14-9-8-13(18)11-15(14)19/h3-11H,2H2,1H3/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRVXBPWNBDGQR-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=CC(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。